molecular formula C15H16N2O4S B5813276 2-[4-(Benzylsulfamoyl)phenoxy]acetamide

2-[4-(Benzylsulfamoyl)phenoxy]acetamide

Cat. No.: B5813276
M. Wt: 320.4 g/mol
InChI Key: PHHIHUCELQSWSD-UHFFFAOYSA-N
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Description

2-[4-(Benzylsulfamoyl)phenoxy]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzylsulfamoyl group attached to a phenoxyacetamide structure

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHIHUCELQSWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylsulfamoyl)phenoxy]acetamide typically involves the reaction of 4-(benzylsulfamoyl)phenol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylsulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-[4-(Benzylsulfamoyl)phenoxy]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzylsulfamoyl)-2-methylphenoxy]acetamide
  • 2-[4-(Benzylsulfamoyl)-2-methoxyphenoxy]acetamide
  • 2-[4-(Benzylsulfamoyl)-2-chlorophenoxy]acetamide

Uniqueness

2-[4-(Benzylsulfamoyl)phenoxy]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzylsulfamoyl group enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.

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